molecular formula C10H20N2OSSi B021204 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole CAS No. 752241-92-2

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

Cat. No.: B021204
CAS No.: 752241-92-2
M. Wt: 244.43 g/mol
InChI Key: YWZBIUXXDBHULO-UHFFFAOYSA-N
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Description

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole (CAS 752241-92-2) is a high-value chemical intermediate with significant potential in medicinal chemistry and drug discovery research. This pale yellow oil (Molecular Formula: C 10 H 20 N 2 OSSi, Molecular Weight: 244.43) is stabilized by a tert-butyldimethylsilyl (TBDMS) protecting group, making it particularly useful for multi-step synthetic applications. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, extensively documented for its diverse biological activities. This specific derivative serves as a key precursor in the synthesis of novel compounds for investigating antimicrobial and antitubercular agents . Research indicates that structurally similar 2,4-disubstituted thiazole derivatives demonstrate substantial activity against Mycobacterium tuberculosis H37Rv and non-tubercular mycobacterial species, positioning this compound class as valuable for infectious disease research . Beyond antimicrobial applications, the 2-aminothiazole core is recognized as a promising scaffold in oncology research, exhibiting potent inhibitory activity against various human cancer cell lines . The structural versatility of this compound allows for functionalization at multiple positions, enabling researchers to develop structure-activity relationship (SAR) profiles and optimize biological activity for specific targets . Its mechanism of action typically involves interaction with key biological targets such as kinase enzymes, microtubule polymerization processes, or DNA repair mechanisms, depending on the specific derivatives synthesized . This product is provided as a research-grade material for laboratory use only. Store at 2-8°C. Researchers should consult the Certificate of Analysis for specific handling and characterization data including NMR and LC-MS results.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBIUXXDBHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Protected α-Chloroketone Precursors

A critical step is preparing α-chloroketones with TBDMS-protected hydroxymethyl groups. For instance, chlorination of diketene in methylene chloride at 10-10^\circC to 25-25^\circC yields 4-chloroacetoacetyl chloride, which can be modified to introduce the silyl group. Alternatively, reacting hydroxymethylacetone with TBDMS-Cl in the presence of imidazole generates the protected ketone, which is subsequently chlorinated using thionyl chloride.

Cyclization with Thiourea

The protected α-chloroketone is reacted with thiourea in a biphasic system (e.g., methylene chloride and water) at 55^\circC to 1010^\circC. This controlled temperature prevents decarboxylation and ensures high regioselectivity. After 25 minutes of dropwise addition, the mixture is stirred at 2525^\circC–3030^\circC to complete the cyclization, yielding the 2-aminothiazole derivative.

Post-Cyclization Silylation of Hydroxymethyl-Thiazoles

An alternative approach involves synthesizing 4-hydroxymethyl-2-aminothiazole first, followed by silylation.

Formation of 4-Hydroxymethyl-2-Aminothiazole

4-Hydroxymethyl-2-aminothiazole is synthesized via Hantzsch reaction using α-chloroketones like chloroacetylmethanol. However, this intermediate is unstable in solution, necessitating immediate silylation.

TBDMS Protection

The hydroxymethyl group is protected by reacting the thiazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane, using imidazole as a base. This step proceeds at 2020^\circC–2525^\circC with a 65%–92% yield, depending on the solvent and stoichiometry.

Cycloaddition and Functional Group Interconversion

Recent methods leverage cycloaddition reactions to build the thiazole ring while introducing the silyl group.

[4 + 2] Cycloaddition with Nitroalkenes

4-Alkenyl-2-aminothiazoles, synthesized from dichlorobutanone and thiourea derivatives, undergo cycloaddition with nitroalkenes to form bicyclic intermediates. Subsequent deprotection and reduction yield TBDMS-thiazole. For example, 2-dimethylamino-4-vinylthiazole is dehydrohalogenated and functionalized with TBDMS-O-methyl groups.

Reductive Amination and Silylation

In a modified route, 4-nitrothiazoles are reduced to amines using catalytic hydrogenation or tin(II) chloride. The resulting amine is then silylated under mild conditions, avoiding side reactions.

Optimization Strategies and Reaction Conditions

ParameterOptimal ConditionsImpact on YieldSource
Temperature55^\circC–1010^\circC for cyclizationMinimizes decarboxylation
SolventMethylene chloride/water biphasic systemEnhances regioselectivity
Silylation AgentTBDMS-Cl with imidazole (1:1.1 molar ratio)Maximizes protection efficiency
Reaction Time60–90 minutes post-additionEnsures complete conversion

Challenges and Recent Advances

Stability of Intermediates

The hydroxymethyl-thiazole intermediate is prone to decarboxylation and oxidation. Solutions include in-situ silylation and low-temperature processing.

Asymmetric Synthesis

Chiral CBS catalysts, such as (R)-Me-CBS-oxazaborolidine, enable enantioselective reductions during ketone intermediate synthesis, though this adds complexity.

Green Chemistry Approaches

Recent studies explore aqueous-phase reactions and recyclable silylation agents to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a vital intermediate in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical transformations, making it a versatile reagent in organic chemistry.
  • Reactivity : The tert-butyldimethylsilyloxy group enhances the compound's steric properties, influencing its reactivity in substitution and addition reactions. This enables researchers to explore new synthetic pathways and develop novel compounds with desired functionalities.

Biology

  • Antimicrobial Activity : Studies indicate that derivatives of 2-amino-thiazoles exhibit significant antimicrobial properties. This compound is being investigated for its potential to combat bacterial and fungal infections by acting on specific biochemical pathways.
  • Anticancer Properties : Research has highlighted the anticancer potential of compounds derived from 2-amino-thiazoles. These derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Medicine

  • Therapeutic Agent Exploration : Ongoing research aims to evaluate the therapeutic applications of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole in treating various diseases. Its biochemical interactions suggest potential roles in anti-inflammatory and analgesic therapies.
  • Drug Development : The compound's unique properties make it a candidate for drug formulation, particularly in designing pharmaceuticals targeting specific diseases.

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials, particularly in the pharmaceutical and agrochemical sectors. Its ability to act as an intermediate enhances the efficiency of synthesizing active ingredients.

Similar Compounds

CompoundKey Differences
2-Amino-4-methylthiazoleLacks the bulky tert-butyldimethylsilyloxy group
2-Amino-4-ethylthiazoleEthyl group instead of tert-butyldimethylsilyloxy

Uniqueness

The presence of the bulky tert-butyldimethylsilyloxy group distinguishes this compound from its analogs, affecting its steric interactions and reactivity. This characteristic makes it valuable for studying steric effects in chemical reactions and designing new molecules with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Derivatives

Thiazole derivatives are widely studied for their pharmacological relevance. Below is a detailed comparison of 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents Synthesis Method Key Properties/Biological Activity References
This compound 4-TBDMS-oxy-methyl, 5-methyl Not explicitly reported (inferred from analogs) High lipophilicity, potential metabolic stability
2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole 4-tert-butyl, 5-(4-chlorobenzyl) Single-crystal X-ray synthesis Planar thiazole ring; stabilized by π-π interactions
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate 4-ester, 2-amino Alkolysis of mica ester in methanol Hydrogen-bonded crystal structure; intermediates for cephalosporins
2-Amino-4-phenylthiazole 4-phenyl Condensation with pyrazolinone derivatives Reactivity in forming fused heterocycles
Thiazole derivatives (11a-c) Varied substituents (e.g., aryl, alkyl) Cyclization with thioglycolic acid Analgesic activity (selected compounds)

Physicochemical Properties

  • Lipophilicity: The TBDMS group significantly increases lipophilicity compared to ester-containing analogs (e.g., Methyl 2-(2-amino-thiazole)acetate), which exhibit polar ester moieties that enhance aqueous solubility .
  • Crystal Packing: The tert-butyl analog in forms planar thiazole rings stabilized by π-π interactions (centroid distance: 3.536 Å), whereas Methyl 2-(2-amino-thiazole)acetate relies on N–H···O/N hydrogen bonds for crystal stabilization .

Reactivity and Functionalization

  • Condensation Reactions: 2-Amino-4-phenylthiazole reacts with pyrazolinone derivatives to form fused heterocycles, a reactivity likely shared by the target compound due to the amino group’s nucleophilicity .
  • Cyclization : Derivatives in undergo cyclization with thioglycolic acid to form thiazoles, a pathway that could be adapted for functionalizing the TBDMS-containing analog .

Biological Activity

2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole is a compound characterized by its thiazole ring, amino group, and tert-butyldimethylsilyloxy side chain. Its molecular formula is C13H23N2OSiC_{13}H_{23}N_{2}OSi with a molecular weight of approximately 237.41 g/mol. The thiazole moiety is known for its diverse biological activities, making this compound a subject of interest for further research.

Structural Characteristics

The structural uniqueness of this compound can be attributed to the following features:

  • Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Amino Group : This functional group can participate in nucleophilic substitutions and is crucial for the compound's biological interactions.
  • Silyloxy Group : The tert-butyldimethylsilyloxy group may undergo hydrolysis or serve as a site for further derivatization.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, its structural components suggest potential applications in various therapeutic areas:

  • Antimicrobial Properties : Similar compounds within the thiazole class have demonstrated antibacterial and antifungal activities.
  • Anticancer Potential : Thiazole derivatives are often explored for their cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : The compound may exhibit antiviral properties based on the known activities of related thiazoles.

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Compound NameStructure FeaturesBiological ActivitiesReferences
This compoundThiazole, Amino, SilyloxyAntimicrobial, Anticancer (potential)
2-Amino-1,3,4-thiadiazoleThiadiazoleAntibacterial, Antifungal, Antiviral
BenzothiazolesBenzothiazole ringAnticancer, Antimicrobial

Case Studies and Research Findings

Research into similar thiazole compounds has yielded promising results:

  • Antibacterial Activity : Derivatives of 2-amino-thiazoles have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) that were lower than standard antibiotics in several studies .
  • Anticancer Studies : Various thiazole derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing cytotoxic effects that warrant further exploration .

Table 2: Summary of Case Studies on Thiazole Derivatives

Study FocusCompound TestedBiological ActivityResults
Antibacterial2-Amino-1,3,4-thiadiazole derivativesAntibacterialMIC values lower than standard drugs
AnticancerBenzothiazolesCytotoxicity against cancer cell linesSignificant inhibition observed

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole?

Methodological Answer: The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and silyl protection strategies. For example, a thiazole core can be functionalized via:

  • Step 1: Reaction of a thiazole precursor with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., DMF, 0–25°C) to introduce the silyloxy group .
  • Step 2: Amination at the 2-position using ammonia or a protected amine source, followed by deprotection if necessary.

Key conditions include:

ParameterExample ConditionsReference
SolventTetrahydrofuran (THF), DMF
Catalyst4-Dimethylaminopyridine (DMAP)
Temperature0°C to reflux (e.g., 80°C)
Yield OptimizationUse of TBS triflate for silylation

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves the 3D structure, including bond angles and silyl group orientation. For related thiazoles, single-crystal studies confirmed a planar thiazole ring with TBS groups adopting specific conformations .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns. For example, the TBS group shows distinct signals at δ 0.1–0.3 ppm (Si-CH₃) and δ 0.9–1.1 ppm (tert-butyl) .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 300–350 for related derivatives) .

Advanced Research Questions

Q. How can researchers address low yields or diastereomeric mixtures during synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization: Use DMAP or triethylamine to enhance silylation efficiency .
  • Temperature Control: Gradual warming (e.g., 0°C → RT) minimizes side products .
  • Chromatographic Separation: Diastereomers (e.g., syn/anti ratios of 1.2:1) can be resolved via silica gel columns with cyclohexane/ethyl acetate gradients .

Q. How should contradictory purity or spectral data be analyzed?

Methodological Answer: Discrepancies in purity (e.g., 5% vs. 98% in related compounds ) may stem from:

  • Analytical Method Variability: Validate results using orthogonal techniques (e.g., HPLC vs. NMR).
  • Sample Preparation: Ensure thorough drying to remove residual solvents affecting NMR .
  • Crystallization Conditions: Adjust solvent ratios (e.g., water-ethanol) to improve crystal purity .

Q. What pharmacological mechanisms are plausible for this compound?

Methodological Answer: While direct data is limited, structural analogs (e.g., 2-aminothiazoles) show:

  • Anticancer Activity: Inhibition of kinase pathways (e.g., EGFR) via thiazole-amide interactions .
  • Antimicrobial Effects: Disruption of bacterial membrane synthesis (observed in triazole-thiazole hybrids) .
  • Assay Design: Use in vitro cytotoxicity screens (e.g., MTT assays) and molecular docking to predict binding to viral proteases or kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-tert-butyldimethylsilyloxy-methyl-thiazole

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